4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole
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Overview
Description
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is an organic compound with the molecular formula C18H23NO5 It is characterized by the presence of a tert-butyl group attached to a phenoxyethyl moiety, along with a nitroveratrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Nitration: The phenoxyethyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Veratrole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Breakdown products including phenols and carboxylic acids.
Scientific Research Applications
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl moiety may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenol structure but lacks the nitroveratrole moiety.
4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole: A reduced form of the compound with an amino group instead of a nitro group.
4-(4-tert-Butylphenoxy)phthalonitrile: Contains a similar phenoxy structure but with a phthalonitrile group.
Uniqueness
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is unique due to the combination of its tert-butyl, phenoxyethyl, and nitroveratrole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application.
Properties
CAS No. |
71243-34-0 |
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Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[1-(4-tert-butylphenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C20H25NO5/c1-13(26-15-9-7-14(8-10-15)20(2,3)4)16-11-18(24-5)19(25-6)12-17(16)21(22)23/h7-13H,1-6H3 |
InChI Key |
BTWLKKFTPCBOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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